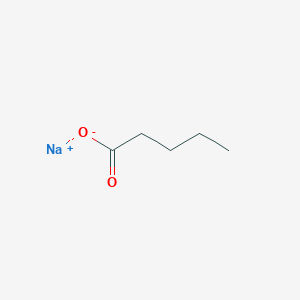
Sodium pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white crystalline or granular substance that is soluble in water . Sodium pentanoate is primarily used in chemical laboratories as a component of neutral laboratory buffers to control the pH of solutions. Additionally, it finds applications in the pharmaceutical and food industries as a preservative and flavoring agent .
准备方法
Sodium pentanoate is typically synthesized by reacting valeric acid with sodium hydroxide. The process involves dissolving valeric acid in an appropriate amount of water and then slowly adding sodium hydroxide solution. Once the reaction is complete, the pure sodium valerate crystals are filtered out . Industrial production methods follow a similar approach, ensuring safety measures to avoid contact with skin, eyes, and inhalation of dust .
化学反应分析
Sodium pentanoate undergoes various chemical reactions typical of carboxylate salts. Some of the key reactions include:
Neutralization Reactions: This compound can react with acids to form valeric acid and the corresponding sodium salt of the acid used.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: This compound can react with amines to form amides.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), alcohols (e.g., ethanol), and amines (e.g., ammonia). The major products formed from these reactions are valeric acid, esters, and amides .
科学研究应用
Chemical Applications
Reagent in Organic Synthesis
- Sodium pentanoate is utilized as a reagent in various organic synthesis reactions, including the formation of esters and amines. Its structure allows it to participate in nucleophilic acyl substitution reactions, making it valuable for synthesizing complex organic molecules.
Buffering Agent
- In laboratory settings, this compound serves as a component of neutral buffers to maintain pH levels in biochemical experiments. Its ability to stabilize pH is crucial for reactions sensitive to pH changes.
Biological Applications
Intestinal Health
- Research indicates that this compound promotes intestinal barrier function in cultured Caco-2 epithelial cell monolayers. This effect is attributed to its role as an SCFA, which can enhance gut health by supporting epithelial integrity and reducing inflammation .
Immunomodulation
- A study demonstrated that this compound has immunomodulatory effects, particularly in regulating immune responses. It enhances the production of interleukin-10 (IL-10) in lymphocytes, which is vital for suppressing autoimmune responses. This property suggests its potential therapeutic relevance for inflammatory and autoimmune diseases .
Medical Applications
Alcohol Consumption Reduction
- This compound is being investigated as a potential treatment for reducing voluntary alcohol intake. In animal models, particularly male mice, it has shown promise in decreasing alcohol consumption by modulating GABA levels, which can influence reward pathways associated with alcohol intake .
Therapeutic Potential
- The compound's ability to modulate metabolic pathways has implications for treating various conditions, including obesity and metabolic syndrome. By influencing energy metabolism and inflammatory responses, this compound may help manage these health issues .
Industrial Applications
Food Industry
- In the food sector, this compound is used as a preservative and flavoring agent. Its antimicrobial properties make it effective in extending the shelf life of food products while enhancing their flavor profile.
Biopolymer Production
作用机制
The mechanism of action of sodium valerate involves its role as a short-chain fatty acid. It has a similar structure to γ-aminobutyric acid (GABA) and can increase GABA levels in the body. This increase in GABA levels is associated with various physiological effects, including reduced alcohol intake and improved anxiety-like behavior in animal models . Sodium pentanoate also influences gene expression related to potassium voltage-gated channels, inflammation, and psychological behaviors .
相似化合物的比较
Sodium pentanoate is part of the short-chain fatty acids (SCFAs) family, which includes compounds like acetate, propionate, butyrate, isovalerate, and isobutyrate . Compared to these similar compounds, sodium valerate has unique properties such as its ability to promote intestinal barrier function and its potential therapeutic effects on alcohol intake and anxiety . Other SCFAs like butyrate are well-known for their gut health benefits, but sodium valerate offers a broader range of effective concentrations and additional physiological effects .
属性
CAS 编号 |
6106-41-8 |
|---|---|
分子式 |
C5H10NaO2 |
分子量 |
125.12 g/mol |
IUPAC 名称 |
sodium;pentanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7); |
InChI 键 |
RWSZDLPYUAAMDO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)[O-].[Na+] |
手性 SMILES |
CCCCC(=O)[O-].[Na+] |
规范 SMILES |
CCCCC(=O)O.[Na] |
Key on ui other cas no. |
6106-41-8 |
相关CAS编号 |
109-52-4 (Parent) |
同义词 |
Pentanoic Acid Sodium Salt; Sodium n-Valerate; Sodium Pentanoate; Sodium Valerate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















